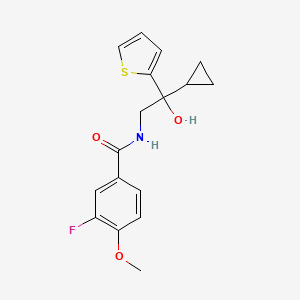![molecular formula C9H17N B2532142 1-(3-Bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2013440-82-7](/img/structure/B2532142.png)
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is a chemical compound characterized by its bicyclic structure, which includes a seven-membered ring fused to a three-membered ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bicyclo[4.1.0]heptanyl)ethanamine typically involves the following steps:
Formation of the bicyclic structure: The bicyclo[4.1.0]heptane core can be synthesized using the Simmons-Smith reaction, which involves the reaction of cyclohexene with diiodomethane and a zinc-copper couple in diethyl ether.
Introduction of the ethanamine group: The ethanamine group can be introduced through a series of substitution reactions, where the bicyclic core is first functionalized with a suitable leaving group, followed by nucleophilic substitution with ethanamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, sodium cyanide in DMSO.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
科学研究应用
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Bicyclo[4.1.0]heptanyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
1-(3-Bicyclo[4.1.0]heptanyl)ethanamine can be compared with other similar compounds, such as:
Norcarane (Bicyclo[4.1.0]heptane): Shares the same bicyclic core but lacks the ethanamine group, making it less versatile in terms of functionalization.
Bicyclo[3.1.1]heptane derivatives: These compounds have a different ring structure, which can lead to different chemical and physical properties.
The uniqueness of this compound lies in its combination of the bicyclic core with the ethanamine group, providing a balance of rigidity and functionalization potential that is valuable in various applications.
属性
IUPAC Name |
1-(3-bicyclo[4.1.0]heptanyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXBRCQXWPXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2532060.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide](/img/structure/B2532063.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![2-[(4-fluorophenyl)methyl]-1,5-dioxo-N,4-bis(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)
![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
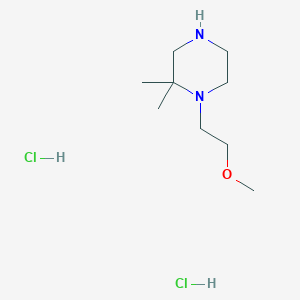
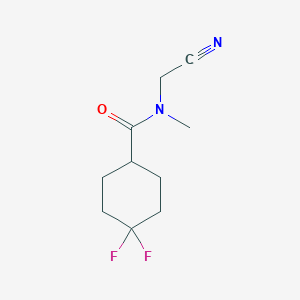
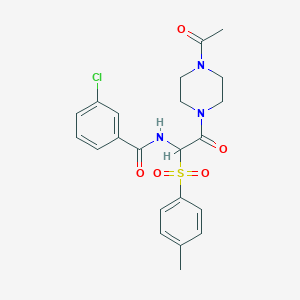
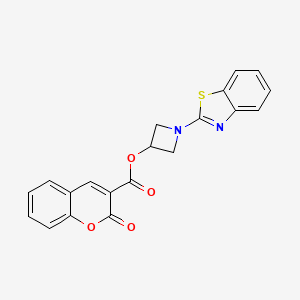
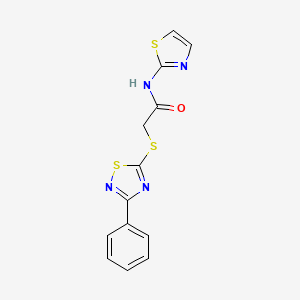
![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)
